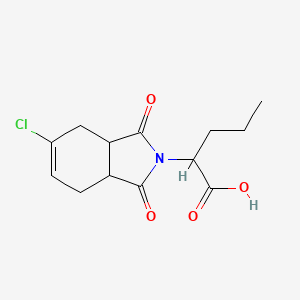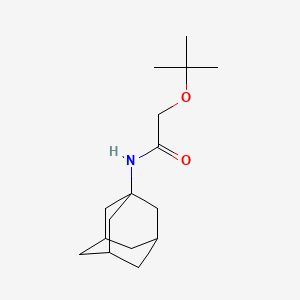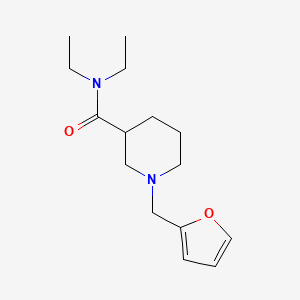
N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide, also known as HMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMB is a derivative of 4-nitrobenzamide, which is a nitroaromatic compound that has been extensively studied for its biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Some of the scientific research applications of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide are as follows:
1. Antimicrobial Activity: N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. The mechanism of action of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide involves the inhibition of bacterial cell wall synthesis, which leads to the disruption of the cell membrane and eventual cell death.
2. Anti-inflammatory Activity: N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
3. Anticancer Activity: N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism of action of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide involves the activation of the caspase cascade, which leads to the cleavage of various cellular proteins and eventual cell death.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide involves the inhibition of various enzymes and cellular processes. N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been shown to inhibit the activity of enzymes such as β-lactamase, which is responsible for the resistance of bacteria to β-lactam antibiotics. N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide also inhibits the activity of enzymes involved in the biosynthesis of bacterial cell walls, which leads to the disruption of the cell membrane and eventual cell death. In addition, N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which makes it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been shown to have various biochemical and physiological effects. Some of the biochemical effects of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide include the inhibition of bacterial cell wall synthesis and the inhibition of β-lactamase activity. The physiological effects of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide include the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has several advantages and limitations for lab experiments. Some of the advantages of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide include its broad spectrum of antimicrobial activity, its anti-inflammatory and anticancer properties, and its potential as a therapeutic agent. However, some of the limitations of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide include its limited solubility in water, its potential toxicity at high concentrations, and its potential to induce drug resistance in bacteria.
Zukünftige Richtungen
There are several future directions for the study of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide. Some of the possible future directions include:
1. Optimization of
Synthesemethoden
The synthesis method of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide can be optimized to improve the yield and purity of the compound.
2. Mechanistic Studies: Further mechanistic studies can be conducted to elucidate the exact mechanism of action of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide.
3. Drug Delivery Systems: Novel drug delivery systems can be developed to improve the solubility and bioavailability of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide.
4. Clinical Trials: Clinical trials can be conducted to evaluate the safety and efficacy of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide as a therapeutic agent for various diseases.
Conclusion:
In conclusion, N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide exhibits antimicrobial, anti-inflammatory, and anticancer properties, and has several advantages and limitations for lab experiments. Further studies are needed to optimize the synthesis method of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide, elucidate its mechanism of action, and evaluate its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-7-6-8(10(14)11-4-5-13)2-3-9(7)12(15)16/h2-3,6,13H,4-5H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGDSOBTOQTAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5088985.png)


![N,N-diethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5089007.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5089013.png)

![3-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5089021.png)
![2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile](/img/structure/B5089036.png)
![4,5,6,7-tetrachloro-2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089042.png)

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5089064.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5089073.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5089078.png)